molecular formula C16H23NO3 B11010717 (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)prop-2-enamide

Cat. No.: B11010717
M. Wt: 277.36 g/mol
InChI Key: JOBVZIVWIPVVKY-CSKARUKUSA-N
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a propenamide backbone substituted with a dimethoxyphenyl group and a tert-pentyl group

Preparation Methods

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and tert-pentylamine.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and tert-pentylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield the desired (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used as a lead compound in drug discovery programs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal chemistry, the compound may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE can be compared with other similar compounds, such as:

    (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-BUTYL)-2-PROPENAMIDE: This compound has a tert-butyl group instead of a tert-pentyl group, which may affect its chemical reactivity and biological activity.

    (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-HEXYL)-2-PROPENAMIDE: This compound has a tert-hexyl group, which may result in different physical properties and applications.

The uniqueness of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(TERT-PENTYL)-2-PROPENAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-6-16(2,3)17-15(18)10-8-12-7-9-13(19-4)14(11-12)20-5/h7-11H,6H2,1-5H3,(H,17,18)/b10-8+

InChI Key

JOBVZIVWIPVVKY-CSKARUKUSA-N

Isomeric SMILES

CCC(C)(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCC(C)(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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